molecular formula C8H5N3O4 B3219739 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1190320-32-1

3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B3219739
CAS No.: 1190320-32-1
M. Wt: 207.14 g/mol
InChI Key: MRRZGWZXDDHCJK-UHFFFAOYSA-N
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Description

3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a nitro group at position 3 and a carboxylic acid moiety at position 4. For instance, the parent compound, 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS: 1190319-63-1), has a molecular weight of 162.15 g/mol, solubility in polar solvents, and requires storage at 2–8°C to maintain stability . The nitro group likely enhances electrophilic reactivity and may influence biological activity, though this requires further empirical validation.

Properties

IUPAC Name

3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)4-1-9-2-5-7(4)6(3-10-5)11(14)15/h1-3,10H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRZGWZXDDHCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224318
Record name 3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-32-1
Record name 3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves multi-step processes. One common method starts with the preparation of a pyridine derivative, followed by nitration and subsequent cyclization to form the pyrrolo-pyridine core. The carboxylic acid group is then introduced through further functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions are fine-tuned to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Reduction: 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid exerts its effects is primarily through its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The carboxylic acid group can facilitate binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, highlighting variations in substituents, physicochemical properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid None (parent structure) C₈H₆N₂O₂ 162.15 Solubility: Requires DMSO/EtOH; research use only [4, 7]
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (5), COOH (2) C₈H₅ClN₂O₂ 196.59 Yield: 71% via NaOH/EtOH reflux; potential intermediate for bioactive molecules [1]
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OCH₃ (5), COOH (2) C₉H₈N₂O₃ 192.17 Yield: 80%; enhanced solubility due to methoxy group [1]
3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid Br (3), COOH (4) C₈H₅BrN₂O₂ 241.04 Used in Suzuki coupling reactions; commercial availability [11]
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CHO (3), CH₃ (4), COOH (5) C₁₀H₈N₂O₃ 204.18 Higher molecular weight; formyl group may aid in Schiff base formation [5]
3-[(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)amino]pyridine-4-carboxylic acid NH-(methylpyrrolopyridine) (3), COOH (4) C₁₄H₁₂N₄O₂ 268.27 Potential kinase inhibitor; demonstrated in crystallographic studies (PDB: 6EN) [9]

Key Observations:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., nitro, bromo) at position 3 may reduce nucleophilic reactivity at the pyridine ring but enhance electrophilic substitution elsewhere. For example, 3-bromo derivatives are precursors for cross-coupling reactions .
  • Methoxy groups at position 5 improve solubility and synthetic yields compared to chloro analogs (80% vs. 71%) .

Physicochemical Properties: Carboxylic acid groups at position 4 (as in the parent compound) confer polarity, necessitating solvents like DMSO or ethanol for dissolution . Bulky substituents (e.g., formyl or methyl groups) increase molecular weight and may reduce aqueous solubility .

The nitro group in the target compound could modulate binding affinity in enzyme inhibition assays, analogous to amino-substituted variants in kinase studies .

Biological Activity

3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound notable for its pyrrolo-pyridine core structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. The presence of both nitro and carboxylic acid functional groups enhances its versatility as an intermediate in various chemical reactions and as a bioactive molecule.

  • IUPAC Name : this compound
  • Molecular Formula : C8H5N3O4
  • CAS Number : 1190320-32-1
  • Molecular Weight : 207.1430 g/mol

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, which may result in cytotoxic effects. Additionally, the carboxylic acid group can facilitate binding to specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects .

Anticancer Activity

Several studies have explored the anticancer potential of derivatives related to this compound. For instance:

  • Study Findings : A derivative exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward breast cancer and healthy cardiac cells. This indicates a selective action that could be beneficial in developing targeted cancer therapies .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • In Vitro Studies : Research has demonstrated that certain derivatives possess significant activity against various bacterial strains, showcasing the potential of these compounds in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:

Compound FeatureEffect on Activity
Nitro GroupEnhances reactivity and potential cytotoxicity
Carboxylic AcidFacilitates enzyme binding and modulation
SubstituentsSpecific substituents (e.g., halogens) can significantly influence potency against targets such as HIV and cancer cells

Case Study 1: Antiviral Activity

In a study focusing on pyrrolo[3,4-c]pyridine derivatives, compounds similar to this compound were evaluated for anti-HIV activity. The results indicated that certain esters derived from this scaffold exhibited potent inhibitory effects on HIV replication with EC50 values below 10 µM .

Case Study 2: Antimycobacterial Activity

Another investigation assessed the antimycobacterial properties of related compounds. It was found that while some derivatives showed low activity (MIC90 > 160 µM), others demonstrated significant efficacy with MIC90 values as low as 3.13 µM, indicating potential for further development in treating tuberculosis .

Q & A

Advanced Research Question

  • Regioselectivity Control : Use directing groups (e.g., carboxylic acid) to position the nitro group at the 3-position. Computational modeling (DFT) predicts electronic effects guiding nitration regiochemistry .
  • Reaction Conditions : Lower temperatures (0–5°C) minimize side reactions, while stoichiometric HNO₃ (1.1–1.3 eq.) prevents over-nitration. Quenching with ice-water improves nitro-intermediate recovery .
  • Catalysis : Lewis acids like FeCl₃ or zeolites enhance nitration efficiency in non-polar solvents (e.g., dichloromethane) .

Data Contradiction : Some studies report competing iodination or bromination during nitration if halide impurities are present—strict precursor purification is essential .

How do electron-withdrawing substituents (e.g., nitro) influence pharmacokinetics?

Advanced Research Question

  • Solubility : The nitro group reduces aqueous solubility compared to trifluoromethyl or iodo analogs, necessitating formulation adjustments (e.g., salt formation or co-solvents) .
  • Metabolic Stability : Nitro groups are prone to enzymatic reduction (e.g., by nitroreductases), forming reactive intermediates. Test metabolic pathways using liver microsome assays .
  • Target Binding : Nitro’s electron-withdrawing effect enhances hydrogen-bonding with enzymatic active sites (e.g., kinase inhibitors). Compare binding affinities via SPR or ITC against analogs .

Comparative Data : Trifluoromethyl derivatives show longer half-lives but lower target selectivity than nitro-substituted compounds .

What computational tools predict interactions with biological targets?

Advanced Research Question

  • Docking Simulations : Tools like AutoDock Vina or Schrödinger’s Glide model interactions with proteins (e.g., STAT3 or FGFR1). Focus on the carboxylic acid’s role in coordinating catalytic residues .
  • MD Simulations : GROMACS or AMBER assess binding stability over time, highlighting conformational changes induced by the nitro group .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀) to guide derivative design .

Validation : Cross-check computational predictions with SPR binding assays or X-ray co-crystal structures .

How are contradictions in biological activity data resolved across studies?

Advanced Research Question

  • Assay Standardization : Discrepancies in IC₅₀ values often arise from varying assay conditions (e.g., ATP concentration in kinase assays). Use validated protocols (e.g., Eurofins Panlabs) for consistency .
  • Impurity Analysis : HPLC-MS identifies side products (e.g., de-nitrated byproducts) that may skew activity results. Aim for >95% purity via prep-HPLC .
  • Target Profiling : Broad-spectrum screening (e.g., CEREP panels) clarifies off-target effects, distinguishing direct activity from assay artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Reactant of Route 2
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3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

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